![molecular formula C19H23ClN2O B5655771 1-(3-chlorophenyl)-4-(4-methoxy-3-methylbenzyl)piperazine](/img/structure/B5655771.png)
1-(3-chlorophenyl)-4-(4-methoxy-3-methylbenzyl)piperazine
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Overview
Description
Synthesis Analysis
The synthesis of compounds similar to 1-(3-chlorophenyl)-4-(4-methoxy-3-methylbenzyl)piperazine involves multiple steps including alkylation, acidulation, reduction of nitro groups, diazotization, substitution, and hydrolysis. The overall yields of such processes vary, indicating the complexity and efficiency of the synthetic routes used for these types of compounds (Quan, 2006), (Ning-wei, 2005).
Molecular Structure Analysis
The molecular structure of related piperazine derivatives has been extensively studied, showing that minor modifications in the molecular structure can significantly affect the biological activity of these compounds. The structure-affinity relationship studies offer insight into how structural changes impact receptor affinity and selectivity (Perrone et al., 2000).
Chemical Reactions and Properties
Chemical reactions involving piperazine derivatives include various synthesis methods and biological activity screenings. These reactions are crucial for developing pharmacologically active compounds, demonstrating the diverse chemical properties and potential applications of these compounds in medicinal chemistry (Mokrov et al., 2019), (Wujec & Typek, 2023).
Physical Properties Analysis
The physical properties of 1-(3-chlorophenyl)-4-(4-methoxy-3-methylbenzyl)piperazine derivatives, including solubility, melting point, and stability, are influenced by the molecular structure and substitution patterns. These properties are essential for understanding the compound's behavior in biological systems and its pharmaceutical formulation potential.
Chemical Properties Analysis
Chemical properties, such as reactivity, stability, and interactions with biological targets, are critical for the compound's potential applications in drug design and development. Studies on similar compounds have shown that specific structural features contribute to their pharmacological activities, indicating the importance of detailed chemical property analysis (Bhat et al., 2018), (Şahin et al., 2012).
properties
IUPAC Name |
1-(3-chlorophenyl)-4-[(4-methoxy-3-methylphenyl)methyl]piperazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23ClN2O/c1-15-12-16(6-7-19(15)23-2)14-21-8-10-22(11-9-21)18-5-3-4-17(20)13-18/h3-7,12-13H,8-11,14H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQXRQPTYOWAKSV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)CN2CCN(CC2)C3=CC(=CC=C3)Cl)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23ClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Chlorophenyl)-4-[(4-methoxy-3-methylphenyl)methyl]piperazine |
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